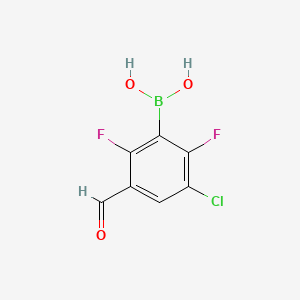
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H4BClF2O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or ethanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine proteases and kinases, where the compound binds to the catalytic serine residue, preventing substrate access and subsequent enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
- (3-Formylphenyl)boronic acid
- (4-Formylphenyl)boronic acid
- (2,5-Difluoro-3-formylphenyl)boronic acid
Comparison:
- (3-Formylphenyl)boronic acid and (4-Formylphenyl)boronic acid lack the chlorine and fluorine substituents, which can significantly alter their reactivity and biological activity .
- (2,5-Difluoro-3-formylphenyl)boronic acid is similar in structure but differs in the position of the formyl group and the absence of chlorine, which can affect its chemical properties and applications .
Uniqueness: The presence of chlorine and fluorine substituents in (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H4BClF2O3 |
|---|---|
Molekulargewicht |
220.37 g/mol |
IUPAC-Name |
(3-chloro-2,6-difluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BClF2O3/c9-4-1-3(2-12)6(10)5(7(4)11)8(13)14/h1-2,13-14H |
InChI-Schlüssel |
DZDXGEYSMZQIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC(=C1F)Cl)C=O)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


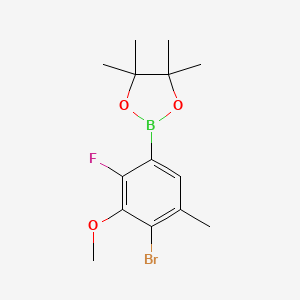
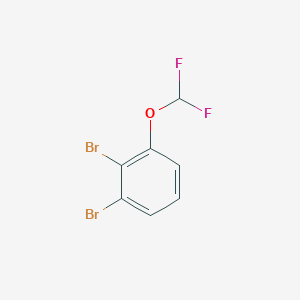
![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
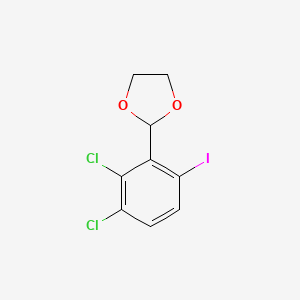
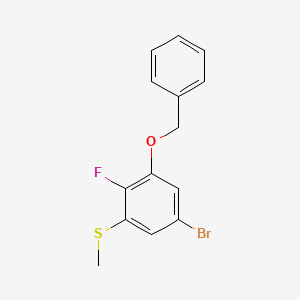
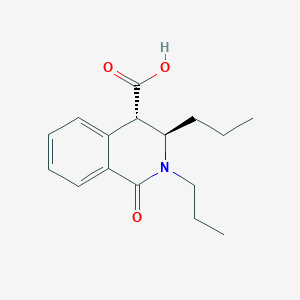
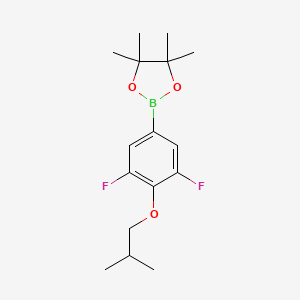
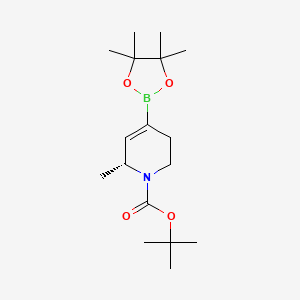
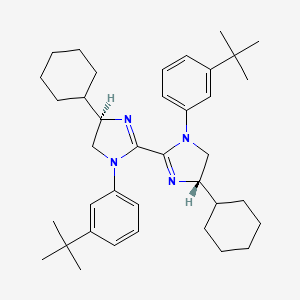

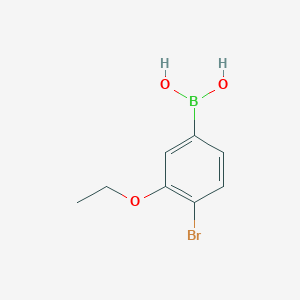

![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
